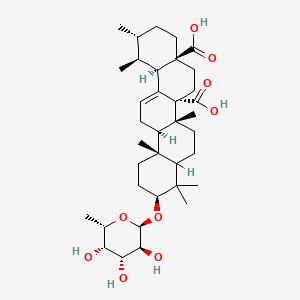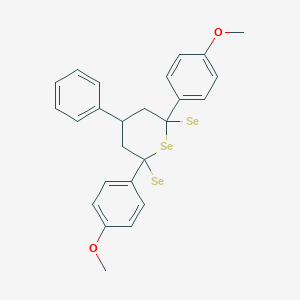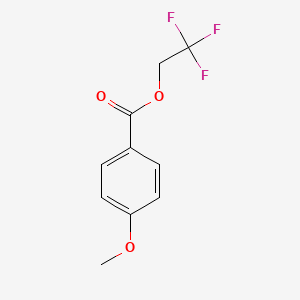
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a 3-oxopent-4-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of N,N,N-trimethylamine with 3-oxopent-4-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N,N-trimethyl-3-oxopent-4-en-1-aminium oxide.
Reduction: Formation of N,N,N-trimethyl-3-hydroxypent-4-en-1-aminium chloride.
Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.
科学的研究の応用
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to interact with negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium bromide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium iodide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium fluoride
Uniqueness
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different physicochemical properties and biological activities, making it suitable for specific applications.
特性
| 77931-97-6 | |
分子式 |
C8H16ClNO |
分子量 |
177.67 g/mol |
IUPAC名 |
trimethyl(3-oxopent-4-enyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-5-8(10)6-7-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
ICKIMNNCJKMGAT-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC(=O)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)



